molecular formula C18H33NO B452056 N,N-dicyclohexyl-3,3-dimethylbutanamide

N,N-dicyclohexyl-3,3-dimethylbutanamide

Cat. No.: B452056
M. Wt: 279.5g/mol
InChI Key: AFQWGCPNWGSVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dicyclohexyl-3,3-dimethylbutanamide is a tertiary amide characterized by two cyclohexyl groups attached to the nitrogen atom and a 3,3-dimethylbutanamide backbone. Its molecular formula is inferred to be C₁₈H₃₂NO, with a molecular weight of approximately 277.46 g/mol (estimated based on structural analogs).

Properties

Molecular Formula

C18H33NO

Molecular Weight

279.5g/mol

IUPAC Name

N,N-dicyclohexyl-3,3-dimethylbutanamide

InChI

InChI=1S/C18H33NO/c1-18(2,3)14-17(20)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h15-16H,4-14H2,1-3H3

InChI Key

AFQWGCPNWGSVMK-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)N(C1CCCCC1)C2CCCCC2

Canonical SMILES

CC(C)(C)CC(=O)N(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares N,N-dicyclohexyl-3,3-dimethylbutanamide with structurally related amides, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₈H₃₂NO 277.46 (est.) Two cyclohexyl (N), 3,3-dimethyl (C)
N-Cyclohexyl-3,3-dimethylbutanamide C₁₂H₂₃NO 197.32 Single cyclohexyl (N), 3,3-dimethyl (C)
3-Oxo-N,N-diisopropylbutanamide C₁₀H₁₉NO₂ 185.26 Two isopropyl (N), ketone (C=O)
N-(2-Hydroxyethyl)-3,3-dimethylbutanamide C₈H₁₇NO₂ 159.23 Hydroxyethyl (N), 3,3-dimethyl (C)

Key Observations :

  • Lipophilicity : this compound’s dual cyclohexyl groups make it significantly more lipophilic than analogs with smaller N-substituents (e.g., isopropyl or hydroxyethyl).
Physicochemical Properties
Property This compound N-Cyclohexyl-3-methylbutanamide 3-Oxo-N,N-diisopropylbutanamide
Solubility Low in water; soluble in DCM, THF Moderate in ethanol High in polar aprotic solvents
Melting Point Estimated >100°C (due to rigidity) Not reported 45–50°C
Reactivity Low (steric hindrance) Moderate High (ketone participation)

Key Observations :

  • The ketone group in 3-Oxo-N,N-diisopropylbutanamide enhances reactivity in condensation or cyclization reactions, unlike the saturated 3,3-dimethylbutanamide backbone .
  • Hydroxy-substituted analogs (e.g., N-(2-hydroxyethyl)-3,3-dimethylbutanamide) exhibit higher aqueous solubility, making them preferable for biological applications .

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